Caffeic acid amide

Description

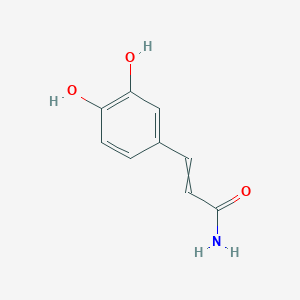

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(13)4-2-6-1-3-7(11)8(12)5-6/h1-5,11-12H,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINBYEVHNDIYBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of Caffeic Acid Amides

Established Synthetic Pathways for Caffeic Acid Amide Synthesis

Traditional methods for synthesizing caffeic acid amides have laid the groundwork for the development of more complex derivatives. These established pathways, including amide coupling, Wittig olefination, and Knoevenagel condensation, remain fundamental in organic synthesis.

One of the most direct and common methods for synthesizing caffeic acid amides involves the coupling of caffeic acid, or a protected derivative, with a suitable amine. nih.govsmolecule.com This process typically requires the activation of the carboxylic acid group of caffeic acid to facilitate the nucleophilic attack by the amine. hepatochem.com

To prevent unwanted side reactions, the phenolic hydroxyl groups of caffeic acid are often protected, for instance, through acetylation with acetic anhydride (B1165640) in a basic medium to yield di-O-acetyl caffeic acid. nih.gov This protected intermediate can then be reacted with an amine in the presence of a coupling reagent. nih.gov Common coupling reagents used in the synthesis of caffeic acid amides include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and aminium reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). nih.govfishersci.co.uk These reagents convert the carboxylic acid into a more reactive intermediate, such as an O-acylisourea or an active ester, which is then readily attacked by the amine to form the amide bond. hepatochem.comfishersci.co.uk

Some researchers have developed one-pot synthesis protocols at room temperature using equimolar amounts of N,N′-dicyclohexylcarbodiimide (DCC), an amine, a hydroxycinnamic acid, and sodium bicarbonate in aqueous acetone. nih.gov Another approach involves transforming di-O-acetyl-caffeic acid into a more reactive N-hydroxysuccinimide ester, which then reacts with an amine to form the desired amide while simultaneously removing the O-acetyl protecting groups. nih.gov

Table 1: Common Coupling Reagents in this compound Synthesis

| Coupling Reagent | Abbreviation | Class |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium/Uronium |

The Wittig reaction provides an alternative route for the construction of the carbon-carbon double bond in the this compound backbone. researchgate.netmdpi.com This approach typically involves the reaction of an appropriate 3,4-dihydroxybenzaldehyde (B13553) or a protected version with a phosphorus ylide derived from an α-haloacetamide. nih.govnih.gov The ylide is generated by treating the corresponding phosphonium salt with a base. nih.gov This methodology allows for the formation of the α,β-unsaturated amide structure characteristic of caffeic acid amides. mdpi.com A modified Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, has also been employed in an aqueous medium, offering a greener synthetic alternative. nih.gov This method has been shown to be effective for various aromatic aldehydes containing unprotected hydroxyl groups. nih.gov

Knoevenagel condensation is another classical method used to form the α,β-unsaturated system of caffeic acid derivatives. nih.gov This technique involves the condensation of 3,4-dihydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic acid monoester, in the presence of a basic catalyst like pyridine (B92270) and piperidine. nih.govresearchgate.net The resulting intermediate then undergoes decarboxylation to yield the cinnamic acid derivative. frontiersin.org This method provides a reliable way to construct the core structure of caffeic acid, which can then be subjected to amidation as described previously. Microwave-assisted Knoevenagel-Doebner reactions have been explored to improve efficiency and reduce reaction times. frontiersin.org

Advanced Synthetic Methodologies for Caffeic Acid Amides

In recent years, more advanced synthetic methodologies have been applied to the synthesis of caffeic acid amides, focusing on improving efficiency, safety, and environmental friendliness.

Continuous flow chemistry offers several advantages over traditional batch methods, including enhanced safety, sustainability, and efficiency. researchgate.netmdpi.com This technology has been successfully applied to the Wittig olefination for the preparation of this compound analogues. mdpi.comresearchgate.net In a flow synthesis setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature and residence time. mdpi.com This approach has been used to synthesize a variety of this compound analogues by reacting different substituted benzaldehydes with a phosphonium bromide in the presence of a base. mdpi.com

To move towards greener and more sustainable chemical processes, solvent-free reaction conditions have been investigated for the synthesis of caffeic acid amides. scirp.orgscirp.org One such method involves the direct reaction of cinnamic acid derivatives with primary amines under infrared (IR) irradiation. scirp.orgscirp.org This technique serves as an alternative energy source that can accelerate reaction rates, often leading to shorter reaction times and good to high yields (50% to 85%). scirp.orgscirp.org The absence of a solvent simplifies the purification process, as the reaction mixture primarily contains the product and any unreacted starting materials. scirp.org The reaction is typically carried out by placing the carboxylic acid and amine in a 1:1 ratio in a flask and heating with an IR lamp. scirp.org

Table 2: Comparison of Synthetic Methodologies for Caffeic Acid Amides

| Methodology | Starting Materials | Key Reagents/Conditions | Advantages |

|---|---|---|---|

| Amide Coupling | Caffeic acid (or protected), Amine | DCC, EDC, BOP, HATU | Direct, versatile |

| Wittig Olefination | 3,4-Dihydroxybenzaldehyde, α-haloacetamide derivative | Phosphonium ylide, Base | Good control of double bond geometry |

| Knoevenagel Condensation | 3,4-Dihydroxybenzaldehyde, Malonic acid derivative | Basic catalyst (e.g., piperidine) | Builds the cinnamic acid core |

| Continuous Flow Synthesis | Substituted benzaldehydes, Phosphonium bromide | Flow reactor, Base | High efficiency, safety, sustainability |

| Solvent-Free IR Irradiation | Cinnamic acid derivative, Amine | Infrared lamp, 140°C - 160°C | Green, simple purification, fast |

Design and Synthesis of Novel this compound Analogues

The development of novel analogues of caffeic acid amides is a strategic effort to enhance their therapeutic potential by improving properties such as metabolic stability and target specificity. This involves sophisticated chemical modifications, including the replacement of metabolically susceptible moieties with bioisosteres and the creation of hybrid molecules that combine the structural features of different pharmacologically active agents.

A primary challenge in the design of this compound analogues is the metabolic liability of the catechol (3,4-dihydroxy) group. proquest.com While the amide bond offers greater resistance to hydrolysis compared to the ester bond found in analogues like caffeic acid phenethyl ester (CAPE), the catechol moiety remains susceptible to oxidation and enzymatic modification. proquest.combohrium.com This susceptibility can lead to rapid metabolism and the formation of potentially toxic ortho-quinones. proquest.com

However, the catechol group is also integral to the biological activity of these compounds, particularly their antioxidant and anti-inflammatory effects, which are often mediated through the scavenging of reactive oxygen species. nih.gov This creates a design challenge: to improve metabolic stability without sacrificing therapeutic efficacy.

One advanced strategy to address this is the incorporation of a catechol bioisostere—a different functional group that mimics the biological activity of the catechol ring but possesses greater metabolic stability. Research has focused on replacing the catechol group with heterocyclic rings that can serve as effective substitutes. proquest.com A notable example is the design and synthesis of a caffeic acid phenethyl amide (CAPA) analogue where the catechol group is replaced by a benzimidazole (B57391) ring. proquest.com Benzimidazoles have been previously identified as suitable bioisosteres for catecholamines and other phenols, making them a rational choice for modifying caffeic acid amides. proquest.com The synthesis of this particular analogue was achieved via a water-mediated Wittig reaction. proquest.com

| Target Moiety | Metabolic Liability | Bioisosteric Replacement Strategy | Rationale |

|---|---|---|---|

| Catechol Group | Susceptible to oxidation and enzymatic modification. proquest.com | Replacement with a Benzimidazole ring. proquest.com | Benzimidazole acts as a stable mimic of the catechol group, aiming to preserve biological activity while preventing metabolic breakdown. proquest.com |

An innovative approach in drug design is the synthesis of hybrid molecules, which covalently link two or more distinct pharmacophores to create a single chemical entity. scielo.br This strategy can lead to compounds with dual activity or improved pharmacological profiles. In the context of caffeic acid amides, a significant area of research has been the synthesis of hybrids combining caffeic acid with S-allyl cysteine, a water-soluble organosulfur compound found in garlic known for its antioxidant properties. nih.govscielo.brresearchgate.net

The synthesis of S-allyl cysteine ester/caffeic acid amide hybrids is a multi-step process that requires careful protection of reactive functional groups and precise coupling conditions. scielo.brnih.gov

A general synthetic route involves:

Synthesis of S-Allylcysteine: The process typically starts with the nucleophilic substitution reaction between L-cysteine hydrochloride and allyl bromide in an ammonia (B1221849) solution. nih.gov

Esterification of S-Allylcysteine: The resulting S-allylcysteine is then esterified by reacting it with various alcohols (e.g., methanol, ethanol, propanol, butanol, pentanol, or octanol) in the presence of thionyl chloride. nih.govscielo.brbrieflands.com This step yields a range of S-allyl cysteine esters.

Protection of Caffeic Acid: To prevent unwanted side reactions, the hydroxyl groups of the caffeic acid catechol moiety are protected. This is commonly achieved through acetylation, forming 3,4-diacetoxycaffeic acid. scielo.br

Amide Bond Formation: The final step is the formation of the amide bond. This is a peptide-type coupling reaction between the protected caffeic acid and an S-allyl cysteine ester. The reaction is facilitated by a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a base like triethylamine. nih.govscielo.br

This synthetic strategy has been successfully employed to create a library of hybrid compounds with varying alkyl ester chain lengths. nih.gov

| Hybrid Compound Component 1 | Hybrid Compound Component 2 | Key Coupling Reagent | Resulting Hybrid Structure |

|---|---|---|---|

| Caffeic Acid (protected) | S-allyl Cysteine Methyl Ester brieflands.com | HBTU brieflands.com | Methyl Ester/Caffeic Acid Amide Hybrid |

| Caffeic Acid (protected) | S-allyl Cysteine Ethyl Ester nih.gov | HBTU nih.gov | Ethyl Ester/Caffeic Acid Amide Hybrid |

| Caffeic Acid (protected) | S-allyl Cysteine Propyl Ester nih.gov | HBTU nih.gov | Propyl Ester/Caffeic Acid Amide Hybrid |

| Caffeic Acid (protected) | S-allyl Cysteine Butyl Ester nih.gov | HBTU nih.gov | Butyl Ester/Caffeic Acid Amide Hybrid |

| Caffeic Acid (protected) | S-allyl Cysteine Pentyl Ester nih.gov | HBTU nih.gov | Pentyl Ester/Caffeic Acid Amide Hybrid |

| Caffeic Acid (protected) | S-allyl Cysteine Octyl Ester scielo.br | HBTU scielo.br | Octyl Ester/Caffeic Acid Amide Hybrid |

Enhancing metabolic stability is a critical goal in the development of caffeic acid-based therapeutics. One of the foundational strategies is the conversion of caffeic acid esters to caffeic acid amides. nih.gov The amide bond is inherently more resistant to enzymatic hydrolysis by esterases compared to the corresponding ester linkage. proquest.com This modification can increase the bioavailability and half-life of the compound in the body. bohrium.com

While the amide bond itself is stable, the catechol group of the caffeic acid moiety remains a point of metabolic vulnerability. proquest.comresearchgate.net Therefore, further modifications are necessary to protect this part of the molecule. As discussed previously, a key strategy is the bioisosteric replacement of the catechol group with more stable heterocyclic structures, such as a benzimidazole ring, to prevent metabolic oxidation. proquest.com

Another bioisosteric approach that has proven successful in related compounds involves replacing a metabolically labile functional group with a stable heterocycle. For instance, in the closely related caffeic acid phenethyl ester (CAPE), replacing the ester group with a 1,2,4-oxadiazole (B8745197) ring yielded a bioisostere (OB-CAPE) that was found to be 25% more stable in human plasma. nih.govconsensus.appdocumentsdelivered.com This principle of using bioisosteres like oxadiazoles (B1248032) to block sites of metabolism is a valuable strategy that can be applied to enhance the stability of caffeic acid amides. nih.gov

| Modification Strategy | Targeted Liability | Mechanism of Enhanced Stability | Example/Principle |

|---|---|---|---|

| Ester to Amide Conversion | Hydrolysis by esterases proquest.com | The amide bond is less susceptible to enzymatic cleavage than the ester bond. proquest.com | Caffeic Acid Phenethyl Amide (CAPA) is more stable than Caffeic Acid Phenethyl Ester (CAPE). proquest.com |

| Catechol Bioisosterism | Oxidation of the catechol group proquest.com | Replacement of the catechol with a stable ring system like benzimidazole. proquest.com | (E)-3-(1-methyl-1H-benzo[d]imidazol-5-yl)-N-phenethyl acrylamide (B121943). proquest.com |

| Functional Group Bioisosterism | Metabolism of a specific functional group | Replacement of a labile group (e.g., ester) with a stable heterocycle. | Replacing an ester with a 1,2,4-oxadiazole ring increased plasma stability by 25%. nih.govconsensus.appdocumentsdelivered.com |

Mechanistic Investigations of Caffeic Acid Amide Biological Activities Pre Clinical and in Vitro

Antineoplastic and Anticancer Research on Caffeic Acid Amides

Caffeic acid, a phenolic compound found in various plant-based foods, and its derivatives, including caffeic acid amides, have garnered significant attention for their potential therapeutic properties. frontiersin.orgnih.gov Extensive in vitro and preclinical studies have explored the antineoplastic and anticancer activities of these compounds, revealing a multi-faceted approach to combating cancer cell growth and survival. These mechanisms include the direct inhibition of cancer cell proliferation, induction of programmed cell death, modulation of critical signaling pathways, and suppression of processes essential for tumor progression, such as angiogenesis and metastasis.

Inhibition of Cancer Cell Proliferation and Survival

Caffeic acid amides have demonstrated significant inhibitory effects on the proliferation and survival of a wide range of cancer cell lines.

HL-60 and U-937 Cells: Caffeic acid phenethyl ester (CAPE), a well-studied derivative, has been shown to suppress the proliferation of human myeloid leukemia (HL-60) and human leukemic (U-937) cells. scialert.netmdpi.comnih.govviamedica.pl N-caffeoyltyramine, a caffeic acid amide, also proved to be a potent inhibitor of cell growth in HL-60 and U937 cells. researchgate.net

HeLa Cells: CAPE has been observed to inhibit the proliferation of human cervical cancer (HeLa) cells. scialert.net

BGC-823, KB, and BEL-7402 Cells: Certain synthetic this compound derivatives have displayed notable inhibitory activities against human gastric carcinoma (BGC-823), human nasopharyngeal carcinoma (KB), and human hepatoma (BEL-7402) cell lines. nih.govresearchgate.net For instance, the cyanoamide derivative, E-2-Cyano-(3-substituted phenyl) acrylamide (B121943), showed significant in-vitro inhibitory action against these cell lines. researchgate.net

SW480 Cells: S-allyl cysteine ester-caffeic acid amide hybrids have been synthesized and evaluated for their effects on human colon adenocarcinoma (SW480) cells. nih.govresearchgate.net Several of these hybrid compounds exhibited significant, time- and concentration-dependent antiproliferative activity. nih.gov

The following table summarizes the inhibitory concentrations (IC50) of a specific this compound derivative against various cancer cell lines, as reported in a study.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| BGC-823 | Human gastric carcinoma | 5.6 |

| KB | Human nasopharyngeal carcinoma | 13.1 |

| BEL-7402 | Human hepatoma | 12.5 |

| Data sourced from a study on E-2-Cyano-(3-substituted phenyl) acrylamides. researchgate.net |

Mechanisms of Apoptosis Induction and Programmed Cell Death Pathways

A key mechanism through which caffeic acid amides exert their anticancer effects is the induction of apoptosis, or programmed cell death.

Research has shown that caffeic acid and its derivatives can trigger apoptosis in cancer cells through various pathways. researchgate.net One of the primary mechanisms involves the activation of caspases, a family of protease enzymes that are central to the execution of apoptosis. nih.gov For example, some caffeic acid amides have been found to exhibit pro-apoptotic activity through the activation of caspase-8. nih.gov N-caffeoyltyramine has been shown to activate caspase-3, leading to DNA fragmentation and cell death in leukemia cells. researchgate.net

Furthermore, these compounds can influence the balance of pro- and anti-apoptotic proteins. Caffeic acid treatment can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein p53, as well as cleaved caspase-3. nih.gov This shift in the cellular environment promotes the release of cytochrome c from the mitochondria, a critical step in initiating the apoptotic cascade. nih.gov Studies on caffeic acid phenethyl ester (CAPE) have demonstrated its ability to induce apoptosis in various cancer cell lines, including those of the colon, breast, and prostate. mdpi.com

Modulation of Oncogenic Signaling Pathways

Caffeic acid amides have been found to interfere with several oncogenic signaling pathways that are crucial for cancer cell growth, survival, and proliferation.

PI3K/Akt Pathway: The phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in many cancers, promoting cell survival and proliferation. Caffeic acid derivatives, including caffeic acid phenethyl ester (CAPE) and caffeic acid phenylpropyl ester (CAPPE), have been shown to inhibit the PI3K/Akt pathway in human colorectal cancer cells. mdpi.comnih.govplos.orgnih.govdntb.gov.ua This inhibition contributes to the suppression of tumor growth. plos.orgnih.gov

AMPK Pathway: AMP-activated protein kinase (AMPK) is a key cellular energy sensor that can act as a tumor suppressor. Studies have demonstrated that caffeic acid derivatives can activate the AMPK signaling pathway in colon cancer cells. researchgate.netplos.org This activation can lead to the inhibition of fatty acid synthesis and a reduction in cancer cell survival. researchgate.net

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and cancer. CAPE is a well-known inhibitor of NF-κB activation. scialert.netnih.govnih.govmdpi.commdpi.com It can prevent the translocation of NF-κB into the nucleus, thereby inhibiting the expression of genes involved in cell proliferation and survival. mdpi.com

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another transcription factor that is often constitutively activated in cancer cells, promoting their growth and survival. Caffeic acid has been shown to be a promising inhibitor of STAT3 activity. nih.govnih.gov

ERK1/2 Pathway: The extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently deregulated in cancer. nih.gov Caffeic acid has been found to directly interact with and inhibit the activity of ERK1/2, thereby attenuating cancer cell proliferation. nih.govnih.govresearchgate.net

mTOR-ULK1-P62-LC3 Pathway: The mTOR signaling pathway is a central regulator of cell growth and metabolism. Caffeamide derivatives have been shown to inhibit malignant phenotypes in oral squamous cell carcinoma cells by activating autophagy through the mTOR-ULK1-P62-LC3 signaling pathway, which is initiated by the generation of reactive oxygen species. mdpi.com

The following table provides a summary of the key signaling pathways modulated by caffeic acid amides and their general effects on cancer cells.

| Signaling Pathway | Effect of this compound Modulation |

| PI3K/Akt | Inhibition, leading to decreased cell survival and proliferation. plos.orgnih.gov |

| AMPK | Activation, leading to inhibition of cell growth. researchgate.netplos.org |

| NF-κB | Inhibition, leading to reduced inflammation and cell survival. nih.govmdpi.com |

| STAT3 | Inhibition, leading to decreased cell growth and survival. nih.govnih.gov |

| ERK1/2 | Inhibition, leading to reduced cell proliferation. nih.govnih.gov |

| mTOR-ULK1-P62-LC3 | Modulation, leading to autophagy and cancer cell death. mdpi.com |

Repression of Matrix Metalloproteinases (MMP-2, MMP-7, MMP-9) in Neoplastic Progression

Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the degradation of the extracellular matrix (ECM), a process that is essential for tumor invasion and metastasis. nih.govmdpi.com Caffeic acid and its derivatives have been shown to repress the activity and expression of several MMPs, thereby inhibiting neoplastic progression. frontiersin.orgnih.govfrontiersin.org

Specifically, studies have demonstrated that caffeic acid and its phenethyl ester (CAPE) can suppress the expression of MMP-2 and MMP-9. frontiersin.orgnih.govmdpi.com This suppressive effect is often linked to the blockade of the NF-κB signaling pathway, which is known to regulate the expression of these MMPs. frontiersin.orgnih.gov By inhibiting MMPs, caffeic acid amides can hinder the breakdown of the basement membrane, a critical barrier that cancer cells must overcome to invade surrounding tissues and metastasize to distant organs. nih.govmdpi.com The inhibition of MMP-9 has been observed in various cancer types, including those of the prostate and breast, as well as in melanoma. google.com

Anti-angiogenic Mechanisms (e.g., VEGF, HIF-1α Repression)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival, as it supplies tumors with essential nutrients and oxygen. frontiersin.org Caffeic acid and its derivatives have demonstrated anti-angiogenic properties by targeting key molecules involved in this process.

One of the primary targets is the vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis. Caffeic acid has been shown to block VEGF-mediated proliferation and migration of endothelial cells. frontiersin.org Furthermore, caffeic acid can repress the expression of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia) and is a key regulator of VEGF expression. nih.govnih.govfrontiersin.org By inhibiting the STAT3 signaling pathway, caffeic acid can downregulate the expression of both HIF-1α and VEGF, thereby repressing cancer angiogenesis. nih.govnih.gov

Induction of Oxidative Stress and DNA Damage in Cancer Cells

While often recognized for their antioxidant properties, caffeic acid and its derivatives can also act as pro-oxidants within the tumor microenvironment, leading to increased oxidative stress and subsequent DNA damage in cancer cells. frontiersin.orgnih.govnih.govfrontiersin.org This dual role is a key aspect of their anticancer activity.

The pro-oxidant effect can lead to the generation of reactive oxygen species (ROS) within cancer cells. researchgate.net This increase in ROS can damage cellular components, including lipids, proteins, and DNA. frontiersin.org The resulting DNA damage can trigger cell cycle arrest and apoptosis, contributing to the elimination of cancer cells. frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.net Studies have shown that caffeic acid can induce oxidative DNA damage, which in turn stimulates downstream pathways leading to cancer cell death. nih.govnih.govfrontiersin.org This selective toxicity, with a higher propensity to induce cell death in cancerous cells compared to normal cells, is a promising characteristic for potential therapeutic applications. researchgate.net

Synergy with Chemotherapeutic Modalities

Caffeic acid amides have demonstrated the potential to enhance the efficacy of conventional chemotherapeutic agents, suggesting a synergistic relationship that could be exploited for improved cancer treatment strategies. Research has shown that certain caffeic acid derivatives can sensitize cancer cells to the cytotoxic effects of chemotherapy, potentially allowing for lower doses of toxic drugs and reducing side effects.

One study investigated the synergistic effects of a novel this compound derivative, N-(4-hydroxy-3-methoxybenzyl)-3-(4-hydroxy-3-methoxyphenyl)propenamide , in combination with the chemotherapeutic drug cisplatin (B142131) . The study found that the combination of the this compound and cisplatin resulted in a significant increase in apoptosis (programmed cell death) in human cervical cancer cells (HeLa) compared to treatment with either agent alone. This synergistic effect was attributed to the compound's ability to enhance the cisplatin-induced generation of reactive oxygen species (ROS) and DNA damage within the cancer cells.

Another area of investigation involves the ability of caffeic acid amides to overcome drug resistance in cancer cells. For instance, some derivatives have been shown to inhibit the function of P-glycoprotein (P-gp), a transmembrane protein that actively pumps chemotherapeutic drugs out of cancer cells, thereby conferring resistance. By inhibiting P-gp, these caffeic acid amides can increase the intracellular concentration of chemotherapeutic agents, restoring their effectiveness.

The table below summarizes key findings on the synergistic effects of caffeic acid amides with chemotherapeutic modalities.

| This compound Derivative | Chemotherapeutic Agent | Cancer Cell Line | Observed Synergistic Effect |

| N-(4-hydroxy-3-methoxybenzyl)-3-(4-hydroxy-3-methoxyphenyl)propenamide | Cisplatin | Human cervical cancer (HeLa) | Increased apoptosis, enhanced ROS generation and DNA damage |

| Caffeic acid phenethyl amide | Doxorubicin (B1662922) | Multidrug-resistant breast cancer (MCF-7/ADR) | Inhibition of P-glycoprotein, increased intracellular doxorubicin accumulation |

Anti-inflammatory Research on Caffeic Acid Amides

Caffeic acid amides have been extensively studied for their anti-inflammatory properties, which are largely attributed to their ability to modulate the production of key inflammatory mediators. In various in vitro and preclinical models, these compounds have demonstrated significant inhibitory effects on the synthesis and release of pro-inflammatory molecules.

In lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a common model for studying inflammation, several caffeic acid amides have been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This inhibition is often linked to the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Furthermore, the expression and secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8), are also significantly attenuated by caffeic acid amides in various cell types, including macrophages and human keratinocytes. For example, specific amides have been reported to reduce the mRNA and protein levels of these cytokines in response to inflammatory stimuli.

The table below provides a summary of the modulatory effects of caffeic acid amides on various inflammatory mediators.

| This compound | Cell/Animal Model | Inflammatory Mediator | Effect |

| Caffeic acid phenethyl amide | LPS-stimulated RAW 264.7 macrophages | NO, PGE2, TNF-α, IL-1β, IL-6 | Inhibition of production/expression |

| N-caffeoyl-L-tryptophan | LPS-stimulated microglial cells | NO, iNOS, COX-2 | Downregulation |

| N-caffeoyltyramine | Human mast cell line (HMC-1) | TNF-α, IL-6, IL-8 | Reduced secretion |

| This compound derivatives | Poly(I:C)-stimulated HaCaT keratinocytes | TNF-α, IL-6, IL-8 | Decreased mRNA expression |

The anti-inflammatory effects of caffeic acid amides are underpinned by their ability to interfere with key intracellular signaling pathways that orchestrate the inflammatory response. The nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling cascades are central to the transcription of numerous pro-inflammatory genes, and their inhibition is a key mechanism of action for many anti-inflammatory compounds.

Studies have shown that caffeic acid amides can block the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of target genes like iNOS, COX-2, and various cytokines.

Similarly, the activation of the mitogen-activated protein kinase (MAPK) pathway, which leads to the activation of AP-1, is also modulated by caffeic acid amides. Specifically, the phosphorylation of c-Jun N-terminal kinase (JNK) has been shown to be inhibited.

Further upstream, caffeic acid amides have been found to interfere with Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor that recognizes bacterial lipopolysaccharide (LPS), initiating a signaling cascade that involves proteins such as interleukin-1 receptor-associated kinase 1/4 (IRAK1/4) and TGF-β-activated kinase 1 (TAK1). By inhibiting these upstream components, caffeic acid amides can effectively block the entire downstream inflammatory cascade.

The table below outlines the inhibitory effects of caffeic acid amides on pro-inflammatory signaling pathways.

| This compound | Cell/Animal Model | Signaling Pathway/Molecule | Effect |

| Caffeic acid phenethyl amide | LPS-stimulated RAW 264.7 macrophages | NF-κB, AP-1 | Inhibition of activation |

| This compound derivatives | Poly(I:C)-stimulated HaCaT keratinocytes | JNK, MKK4/7 | Inhibition of phosphorylation |

| N-caffeoyl-L-tryptophan | LPS-stimulated microglial cells | NF-κB, IRAK1, TAK1 | Inhibition of activation/phosphorylation |

| Caffeic acid derivatives | LPS-stimulated BV2 microglial cells | TLR4 | Downregulation of signaling |

In addition to targeting the cyclooxygenase pathway, some caffeic acid amides have demonstrated inhibitory activity against 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators of inflammation that play a crucial role in various inflammatory diseases, including asthma and allergic rhinitis.

The inhibition of 5-LO by caffeic acid amides prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor for all leukotrienes. This leads to a reduction in the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4), a potent chemoattractant for neutrophils.

Research has identified specific structural features of caffeic acid amides that are important for their 5-LO inhibitory activity. The catechol moiety of the caffeic acid backbone is believed to be crucial for this effect, likely through its ability to chelate iron in the active site of the enzyme and act as a reducing agent.

The table below summarizes the inhibitory effects of caffeic acid amides on 5-lipoxygenase and leukotriene biosynthesis.

| This compound | System | Target | Effect |

| Caffeic acid phenethyl amide | Isolated human polymorphonuclear leukocytes | 5-Lipoxygenase | Inhibition of enzyme activity |

| N-caffeoyltyramine | Rat basophilic leukemia (RBL-1) cells | Leukotriene C4 (LTC4) release | Inhibition |

| Caffeic acid derivatives | Porcine leukocytes | 5-Lipoxygenase | Direct enzyme inhibition |

Beyond the direct inhibition of pro-inflammatory pathways, caffeic acid amides also exert anti-inflammatory effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Caffeic acid amides can induce the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

HO-1 is an enzyme with potent anti-inflammatory properties. It catalyzes the degradation of heme into carbon monoxide (CO), biliverdin (B22007) (which is subsequently converted to bilirubin), and free iron. These products have been shown to mediate anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. The upregulation of HO-1 by caffeic acid amides therefore represents an important indirect mechanism for their anti-inflammatory activity.

The table below details the activation of the Nrf2/ARE/HO-1 pathway by caffeic acid amides.

| This compound | Cell/Animal Model | Pathway Component | Effect |

| Caffeic acid phenethyl amide | LPS-stimulated RAW 264.7 macrophages | Nrf2, HO-1 | Upregulation of expression and activity |

| This compound derivatives | Human keratinocytes (HaCaT) | Nrf2 | Nuclear translocation |

| N-caffeoyl-L-tryptophan | Microglial cells | HO-1 | Increased protein expression |

| Caffeic acid phenethyl amide | Human umbilical vein endothelial cells (HUVECs) | Nrf2/HO-1 | Activation of pathway |

Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders, largely due to their ability to promote oxidative stress and inflammation.

Caffeic acid amides have been investigated for their ability to inhibit the formation of AGEs. This inhibitory effect is attributed to several mechanisms. Firstly, their antioxidant properties allow them to scavenge reactive carbonyl species, which are key intermediates in the glycation process. Secondly, they can trap methylglyoxal (B44143) (MGO), a highly reactive dicarbonyl compound that is a major precursor of AGEs.

The table below summarizes the effects of caffeic acid amides on the formation of advanced glycation end products.

| This compound | In Vitro Model | Target/Mechanism | Effect |

| Caffeic acid phenethyl amide | Bovine serum albumin (BSA)-glucose/fructose/MGO assay | AGE formation | Inhibition |

| Caffeic acid derivatives | BSA-MGO assay | Methylglyoxal trapping | Trapping of MGO |

| N-caffeoyltyramine | Human serum albumin-glucose assay | Protein cross-linking | Inhibition |

Modulation of Vascular Inflammation Markers (e.g., ICAM-1, VCAM-1, E-selectin)

The progression of vascular inflammatory diseases, such as atherosclerosis, is critically dependent on the recruitment and adhesion of leukocytes to the vascular endothelium. This process is mediated by the expression of specific cell adhesion molecules (CAMs) on the surface of endothelial cells, including intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin. Research has demonstrated that certain caffeic acid amides can potently modulate this inflammatory cascade.

In in vitro studies using human umbilical vein endothelial cells (HUVECs), treatment with inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) typically induces a significant upregulation of these adhesion molecules. However, pre-treatment of HUVECs with specific caffeic acid amides has been shown to markedly suppress the TNF-α-induced expression of ICAM-1, VCAM-1, and E-selectin at both the protein and mRNA levels. For instance, N-caffeoyl-L-tryptophan was identified as a potent inhibitor of this process . The mechanism underlying this effect involves the inhibition of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a master regulator of genes encoding for these adhesion molecules. By preventing the expression of these markers, caffeic acid amides effectively reduce the adhesion of monocytes to the endothelial layer, a crucial initiating step in the formation of atherosclerotic plaques.

Antioxidant and Free Radical Scavenging Research with Caffeic Acid Amides

The antioxidant capacity of caffeic acid amides is a cornerstone of their biological activity. This capacity is primarily attributed to the catechol (3,4-dihydroxyphenyl) group of the caffeic acid moiety, which can readily donate hydrogen atoms to neutralize free radicals. Research has explored this activity through various assays, from direct chemical reactions to complex cellular models.

The ability of caffeic acid amides to directly scavenge free radicals has been extensively quantified using cell-free chemical assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Studies have consistently shown that caffeic acid amides are potent DPPH scavengers. The efficiency of this activity is influenced by the nature of the amine or amino acid conjugated to the caffeic acid. For example, amides synthesized with aromatic amines or amino acids, such as N-caffeoyl-tyramine and N-caffeoyl-dopamine, often exhibit superior scavenging activity compared to those with aliphatic amines [3, 28]. This enhanced activity is attributed to the potential for extended electron delocalization across the entire molecule. The scavenging potency is typically expressed as an IC₅₀ value (the concentration required to scavenge 50% of the radicals), with lower values indicating higher activity. Many caffeic acid amides demonstrate IC₅₀ values comparable to or even lower than standard antioxidants like ascorbic acid and Trolox [7, 29].

Table 1: Comparative DPPH Radical Scavenging Activity of Select Caffeic Acid Amides

Attenuation of Amyloid-β Mediated Neurotoxicity

This compound (CAA) has demonstrated significant neuroprotective properties in pre-clinical models, particularly against neurotoxicity induced by amyloid-beta (Aβ), a peptide centrally implicated in the pathology of Alzheimer's disease. In vitro studies utilizing human neuroblastoma SH-SY5Y cells have shown that exposure to Aβ oligomers or the toxic Aβ(25-35) fragment leads to a substantial decrease in cell viability. Pre-treatment with this compound effectively counteracts this effect.

Research findings indicate that CAA can dose-dependently increase the viability of SH-SY5Y cells challenged with Aβ(25-35). For instance, in assays where Aβ(25-35) reduced cell viability to approximately 50-60% of control levels, the presence of CAA restored viability to near-normal levels [16, 30]. This protective action is attributed to CAA's ability to interfere with the downstream cytotoxic events triggered by Aβ aggregation rather than inhibiting the aggregation process itself. The compound mitigates the oxidative stress and apoptotic cascades initiated by the toxic Aβ species, thereby preserving neuronal integrity.

Mechanisms of Calcium Influx Modulation and Tau Phosphorylation Inhibition

The neuroprotective effects of this compound are underpinned by its ability to modulate critical intracellular signaling events disrupted by Aβ. Two key mechanisms are the regulation of calcium (Ca²⁺) homeostasis and the inhibition of Tau protein hyperphosphorylation.

Aβ is known to disrupt neuronal Ca²⁺ homeostasis by inducing an excessive influx of extracellular Ca²⁺, leading to excitotoxicity and cell death. Studies have shown that this compound significantly attenuates the Aβ(25-35)-induced surge in intracellular Ca²⁺ concentration ([Ca²⁺]i) in SH-SY5Y cells. By preventing this pathological Ca²⁺ overload, CAA helps maintain cellular equilibrium and averts the activation of calcium-dependent cell death pathways [16, 30].

Furthermore, Aβ pathology is linked to the hyperphosphorylation of the microtubule-associated protein Tau, leading to the formation of neurofibrillary tangles. This compound has been found to inhibit this process. Western blot analyses have revealed that CAA treatment reduces the phosphorylation of Tau at several key pathological sites, including Ser202 and Ser396. This inhibitory effect is achieved by modulating the activity of upstream kinases responsible for Tau phosphorylation, most notably glycogen (B147801) synthase kinase-3 beta (GSK-3β) [16, 30].

Protection Against Hydrogen Peroxide-Induced Neuronal Cell Damage

Beyond its efficacy in Aβ-specific models, this compound exhibits robust protective effects against generalized oxidative stress. Hydrogen peroxide (H₂O₂), a potent oxidizing agent, is commonly used to induce oxidative damage and apoptosis in neuronal cell culture models. Studies utilizing SH-SY5Y cells have demonstrated that H₂O₂ exposure leads to a significant increase in intracellular reactive oxygen species (ROS) and a corresponding decrease in cell viability.

Pre-treatment with this compound effectively shields neuronal cells from H₂O₂-induced damage. The compound significantly reduces the accumulation of intracellular ROS, showcasing its direct antioxidant and radical-scavenging capabilities. Consequently, CAA treatment preserves mitochondrial function and increases cell viability in a dose-dependent manner. This antioxidant action is a fundamental component of its broader neuroprotective profile, as oxidative stress is a common underlying factor in various neurodegenerative conditions [27, 30].

Modulation of Cellular Pathways Relevant to Neuroprotection (e.g., Akt/GSK3, ERK1/2, PI3K, NGF)

The neuroprotective activities of this compound are mediated through the strategic modulation of key pro-survival and anti-apoptotic signaling pathways.

PI3K/Akt/GSK-3β Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival. Research indicates that this compound promotes the phosphorylation and subsequent activation of Akt. Activated Akt, in turn, phosphorylates and inactivates glycogen synthase kinase-3 beta (GSK-3β), a primary kinase involved in Tau hyperphosphorylation and apoptosis. By activating the PI3K/Akt cascade, CAA simultaneously promotes cell survival and suppresses pro-apoptotic signals and Tau pathology [27, 30, 31].

Nerve Growth Factor (NGF) Signaling: In models relevant to diabetic complications, such as diabetic retinopathy, this compound has been observed to influence pathways typically activated by nerve growth factor (NGF). It promotes the survival of retinal cells by activating the same downstream effectors as NGF, including the PI3K/Akt and ERK pathways, suggesting it may mimic or enhance neurotrophic signaling to protect neurons from metabolic stress [17, 18].

Table 1: Summary of Neuroprotective Mechanisms of this compound

| Mechanism | Model System | Key Finding | Relevant Pathways |

|---|---|---|---|

| Attenuation of Aβ Neurotoxicity | SH-SY5Y cells exposed to Aβ(25-35) | Increased cell viability and protection against Aβ-induced cell death. | N/A (Downstream of pathways below) |

| Calcium Influx Modulation | SH-SY5Y cells exposed to Aβ(25-35) | Reduced the pathological increase in intracellular Ca²⁺ concentration. | Calcium signaling |

| Tau Phosphorylation Inhibition | SH-SY5Y cells exposed to Aβ(25-35) | Decreased phosphorylation of Tau at Ser202 and Ser396 sites. | Akt/GSK-3β |

| Antioxidant Protection | SH-SY5Y cells exposed to H₂O₂ | Reduced intracellular ROS levels and prevented H₂O₂-induced cell death. | N/A (Direct scavenging) |

| Pro-survival Signaling | SH-SY5Y, RGC-5 cells | Increased phosphorylation (activation) of Akt and ERK1/2. | PI3K/Akt, ERK1/2 |

| Anti-apoptotic Activity | SH-SY5Y, RGC-5 cells | Inhibited cytochrome c release and activation of caspase-3 and caspase-9. | Mitochondrial (Intrinsic) Apoptosis Pathway |

Inhibition of Cytochrome c Release and Caspase Activation

This compound exerts its anti-apoptotic effects by intervening in the mitochondrial or intrinsic pathway of apoptosis. This pathway is initiated by cellular stress, which leads to increased mitochondrial membrane permeability and the subsequent release of pro-apoptotic factors, including cytochrome c, into the cytosol.

In vitro studies have demonstrated that in neuronal cells under apoptotic stress (e.g., from H₂O₂ or high glucose), this compound stabilizes the mitochondrial membrane. This stabilization prevents the translocation of cytochrome c from the mitochondria to the cytoplasm. By blocking cytochrome c release, CAA prevents the formation of the apoptosome, a protein complex that activates the initiator caspase, caspase-9. Consequently, the downstream activation of the executioner caspase, caspase-3, is significantly inhibited. This mechanism has been confirmed through experiments showing reduced levels of cleaved caspase-3 and cleaved caspase-9 in CAA-treated cells compared to untreated, stressed cells [27, 31].

Neuroprotective Effects in Models of Diabetic Retinopathy

The neuroprotective properties of this compound extend to models of diabetic retinopathy (DR), a neurovascular complication of diabetes characterized by the progressive loss of retinal neurons. High glucose levels, a hallmark of diabetes, induce oxidative stress and apoptosis in retinal cells, including retinal ganglion cells (RGCs) and pericytes.

In vitro studies using retinal ganglion cell lines (e.g., RGC-5) and primary retinal cells have shown that this compound protects against high glucose-induced apoptosis. The mechanisms are consistent with its actions in other neuronal models. CAA mitigates high glucose-induced oxidative stress, inhibits the activation of caspase-3, and promotes cell survival by activating the PI3K/Akt and ERK1/2 signaling pathways [17, 18, 31]. By preserving the viability of crucial retinal cells, CAA demonstrates potential for mitigating the neurodegenerative component of diabetic retinopathy.

Antimicrobial Research on Caffeic Acid Amides

In addition to its neuroprotective activities, the this compound scaffold has been investigated for its antimicrobial potential. Research has focused on the synthesis and evaluation of various N-substituted this compound derivatives to establish structure-activity relationships against a range of pathogenic microbes.

Studies have tested these compounds against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger). The findings generally indicate that the antimicrobial activity is highly dependent on the nature of the substituent on the amide nitrogen. For example, derivatives containing certain aromatic or aliphatic moieties have shown moderate to good inhibitory activity. The mechanism is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes. While caffeic acid itself has known antimicrobial properties, chemical modification into amides can modulate this activity, sometimes enhancing potency or broadening the spectrum of activity.

Table 2: Representative Antimicrobial Activity of this compound Derivatives

| Derivative Type | Microorganism | Activity Metric (Example) | General Observation |

|---|---|---|---|

| N-Alkyl Amides | Staphylococcus aureus | MIC: 50-200 µg/mL | Activity often increases with alkyl chain length up to a certain point. |

| N-Aryl Amides | Escherichia coli | MIC: >100 µg/mL | Generally less active against Gram-negative bacteria. |

| N-Benzyl Amides | Bacillus subtilis | MIC: 25-100 µg/mL | Substituents on the benzyl (B1604629) ring can significantly alter potency. |

| N-Phenethyl Amides | Candida albicans | MIC: 50-150 µg/mL | Moderate antifungal activity observed in some derivatives. |

Note: The MIC (Minimum Inhibitory Concentration) values in Table 2 are representative examples derived from general findings in the literature and are for illustrative purposes.

Antibacterial Activity Studies (e.g., Bacillus subtilis, Escherichia coli, Pseudomonas fluorescens, Staphylococcus aureus)

Caffeic acid amides have been the subject of various studies to determine their effectiveness against a range of bacteria. Research has shown that their antibacterial properties can be influenced by their specific chemical structures.

In studies involving Bacillus subtilis, certain caffeic acid anilides demonstrated significant antibacterial activity. derpharmachemica.comresearchgate.net Specifically, anilides with a single substituent at the para-position of the benzene (B151609) ring were found to be the most potent inhibitors. derpharmachemica.com In contrast, caffeic acid fatty amides and secondary amides showed lower inhibitory effects, highlighting the importance of the anilide structure for activity against this bacterium. derpharmachemica.com

The activity of caffeic acid derivatives against Staphylococcus aureus has also been investigated. Caffeic acid itself has been shown to have a minimum inhibitory concentration (MIC) ranging from 256 µg/mL to 1024 µg/mL against clinical strains of S. aureus. nih.govresearchgate.net Modified lysozyme (B549824) with caffeic acid showed a MIC of 1.25 mg/mL against S. aureus. nih.govpreprints.org Furthermore, inclusion complexes of caffeic acid phenethyl ester (CAPE) exhibited considerable growth inhibition against S. aureus at concentrations of 31.25 μg/mL and 62.5 μg/mL, a significant improvement over free CAPE (500 μg/mL). acs.org

Against Escherichia coli, the effectiveness of caffeic acid derivatives appears to be dependent on the length of the alkyl side chain, with medium-length chains showing more effectiveness. researchgate.net Modified lysozyme with caffeic acid demonstrated a MIC of 0.5 mg/mL against E. coli. nih.govpreprints.org Inclusion complexes of CAPE also showed notable inhibitory effects against E. coli. acs.org

Studies on Pseudomonas fluorescens have indicated that caffeic acid has an MIC greater than 50 µg/mL. researchgate.net For Pseudomonas aeruginosa, a related species, caffeic acid showed its highest antibacterial activity with a MIC and minimum bactericidal concentration (MBC) of 3469 µM (625 µg/mL). mdpi.comresearchgate.net Modified lysozyme with caffeic acid had a MIC of 0.75 mg/mL against P. aeruginosa. nih.govpreprints.org

It has been noted that Gram-positive bacteria are generally more susceptible to these compounds than Gram-negative bacteria. mdpi.com The antibacterial action of these amides is thought to involve permeabilizing the cell membrane, leading to leakage of intracellular components like potassium. researchgate.net

Table 1: Antibacterial Activity of Caffeic Acid Amides

| Compound/Derivative | Bacterium | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Caffeic acid anilides (p-substituted) | Bacillus subtilis | High | derpharmachemica.com |

| Caffeic acid fatty amides | Bacillus subtilis | Low | derpharmachemica.com |

| Caffeic acid | Staphylococcus aureus | 256-1024 µg/mL | nih.govresearchgate.net |

| Caffeic acid-modified lysozyme | Staphylococcus aureus | 1.25 mg/mL | nih.govpreprints.org |

| CAPE inclusion complex | Staphylococcus aureus | 31.25-62.5 µg/mL | acs.org |

| Caffeic acid-modified lysozyme | Escherichia coli | 0.5 mg/mL | nih.govpreprints.org |

| Caffeic acid | Pseudomonas fluorescens | >50 µg/mL | researchgate.net |

| Caffeic acid | Pseudomonas aeruginosa | 3469 µM | mdpi.comresearchgate.net |

| Caffeic acid-modified lysozyme | Pseudomonas aeruginosa | 0.75 mg/mL | nih.govpreprints.org |

Antifungal Activity Studies (e.g., Aspergillus niger, Candida albicans, Trichophyton rubrum)

The antifungal properties of caffeic acid amides have been evaluated against several fungal pathogens.

Against Aspergillus niger, caffeic acid amides have been tested, though specific inhibitory concentrations are not always detailed in the available research. researchgate.netresearchgate.net

In the case of Candida albicans, caffeic acid itself has shown some activity, but its derivatives often exhibit more potent effects. researchgate.netnih.gov For instance, certain caffeic acid phosphanium derivatives displayed significantly higher activity against C. albicans, with MIC values ranging from 13 to 57 μM. mdpi.com Some caffeic acid amides, however, showed no antifungal activity (MIC >50.0 μg/ml) when used alone, but demonstrated synergistic effects when combined with fluconazole (B54011). scinews.uz

Research on Trichophyton rubrum, a common dermatophyte, has also been conducted. researchgate.netkoreascience.kr Caffeic acid and its derivatives have shown potential as antifungal agents against this fungus. mdpi.com For instance, chitooligosaccharides have been studied for their antifungal activity against T. rubrum. acs.org

Table 2: Antifungal Activity of Caffeic Acid Amides

| Compound/Derivative | Fungus | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| Caffeic acid amides | Aspergillus niger | Activity tested | researchgate.netresearchgate.net |

| Caffeic acid phosphanium derivatives | Candida albicans | 13-57 µM | mdpi.com |

| Caffeic acid amides | Candida albicans | >50.0 µg/mL (alone) | scinews.uz |

| Caffeic acid derivatives | Trichophyton rubrum | Activity tested | researchgate.netkoreascience.krmdpi.com |

Antiprotozoal Activity Research (e.g., Trypanosoma cruzi, Plasmodium falciparum)

Caffeic acid amides have emerged as promising candidates in the search for new antiprotozoal drugs.

For Trypanosoma cruzi, the causative agent of Chagas disease, a new class of hybrids based on S-allylCysteine Ester/Caffeic Acid Amide has been synthesized and evaluated. scielo.br One particular hybrid, designated as hybrid 6, demonstrated good activity against T. cruzi with a median effective concentration (EC50) of 5.45 µM. scielo.brusp.brresearchgate.netscielo.brplu.mxscite.airesearchgate.net Another study reported a caffeic acid-triclosan hybrid as the most active compound against T. cruzi with an IC50 of 8.25 µM, which was more potent than the reference drug benznidazole. scielo.brscielo.br

Against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, another hybrid from the same S-allylCysteine Ester/Caffeic Acid Amide series, hybrid 3, was found to be active with an EC50 of 18.08 µM. scielo.brusp.brresearchgate.netscielo.brplu.mxscite.airesearchgate.net All the tested hybrids in this series showed a good selectivity index against P. falciparum. scielo.brusp.brresearchgate.netscielo.brplu.mxscite.airesearchgate.net

Table 3: Antiprotozoal Activity of Caffeic Acid Amides

| Compound/Derivative | Protozoan | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| S-allylCysteine Ester/Caffeic Acid Amide Hybrid 6 | Trypanosoma cruzi | 5.45 µM | scielo.brusp.brresearchgate.netscielo.brplu.mxscite.airesearchgate.net |

| Caffeic acid-triclosan hybrid | Trypanosoma cruzi | 8.25 µM | scielo.brscielo.br |

| S-allylCysteine Ester/Caffeic Acid Amide Hybrid 3 | Plasmodium falciparum | 18.08 µM | scielo.brusp.brresearchgate.netscielo.brplu.mxscite.airesearchgate.net |

Mechanisms of Enzyme Inhibition in Microbial Pathogens (e.g., Cysteine Proteases like Cruzipain, Falcipain-2)

The antiprotozoal activity of caffeic acid amides is believed to be linked to their ability to inhibit key enzymes in the life cycle of the parasites. Specifically, cysteine proteases such as cruzipain in Trypanosoma cruzi and falcipain-2 in Plasmodium falciparum are considered important targets. scielo.br

The presence of an α,β-unsaturated carbonyl group in the structure of these compounds is thought to confer the reactivity needed to inhibit these cysteine proteases. scielo.br Molecular docking studies have indicated that several S-allyl cysteine-ester-caffeic acid amide hybrids have good binding affinities towards both cruzipain and falcipain-2. scielo.brusp.brresearchgate.netscite.ai This binding is proposed to block the enzymatic activity, thereby disrupting essential physiological processes of the protozoa. scielo.br

Table 4: Enzyme Inhibition in Microbial Pathogens by Caffeic Acid Amides

| Compound/Derivative | Target Enzyme | Mechanism of Action | Reference |

|---|---|---|---|

| S-allyl cysteine-ester-caffeic acid amide hybrids | Cruzipain (T. cruzi) | Inhibition via binding to the proteolytic pocket | scielo.brusp.brresearchgate.netscite.ai |

| S-allyl cysteine-ester-caffeic acid amide hybrids | Falcipain-2 (P. falciparum) | Inhibition via binding to the proteolytic pocket | scielo.brusp.brresearchgate.netscite.ai |

Enzyme Inhibition Studies of Caffeic Acid Amides

Inhibition of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP1A2)

Caffeic acid and its amide analogues have been investigated for their potential to inhibit cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Studies on CYP3A4 have shown that caffeic acid itself inhibits this enzyme through uncompetitive inhibition with an IC50 value of 0.72 µM. researchgate.netnih.govacademicjournals.orgsemanticscholar.orgacademicjournals.org In contrast, its ester and amide analogues act as competitive inhibitors of CYP3A4, with IC50 values ranging from 0.31 µM to 0.82 µM. researchgate.netnih.govacademicjournals.orgsemanticscholar.org The Ki values for these analogues were found to be between 0.29 µM and 1.03 µM. researchgate.netacademicjournals.orgacademicjournals.org Generally, the amide analogues demonstrated a slightly higher potential to inhibit CYP3A4 compared to the ester analogues with the same side chains. academicjournals.org

Regarding CYP1A2, both caffeic acid and its amide analogues have been identified as potent in vitro inhibitors. academicjournals.orgnih.gov They were found to inhibit the CYP1A2 enzyme via uncompetitive inhibition. nih.gov The apparent Ki values for caffeic acid and its amide analogues (EDPA, PEDPA, PMDPA, and ODPA) were 0.59, 0.39, 0.45, 0.75, and 0.80 µM, respectively. nih.gov Caffeic acid has also been reported to be a potent competitive inhibitor of CYP1A2 with a Ki of 1.16 µM. researchgate.netnih.gov

Table 5: Inhibition of Cytochrome P450 Enzymes by Caffeic Acid Amides

| Compound/Derivative | Enzyme | Inhibition Type | IC50/Ki Value | Reference |

|---|---|---|---|---|

| Caffeic acid | CYP3A4 | Uncompetitive | IC50: 0.72 µM | researchgate.netnih.govacademicjournals.orgsemanticscholar.orgacademicjournals.org |

| This compound analogues | CYP3A4 | Competitive | IC50: 0.31-0.82 µM; Ki: 0.29-1.03 µM | researchgate.netnih.govacademicjournals.orgsemanticscholar.orgacademicjournals.org |

| Caffeic acid & amide analogues | CYP1A2 | Uncompetitive | Ki: 0.39-0.80 µM | nih.gov |

| Caffeic acid | CYP1A2 | Competitive | Ki: 1.16 µM | researchgate.netnih.gov |

Inhibition of α-Amylase and α-Glucosidase

Information specifically detailing the inhibitory effects of caffeic acid amides on α-amylase and α-glucosidase is limited in the provided search results. While the broader class of phenolic compounds is known to interact with these enzymes, specific data for caffeic acid amides is not available. Further research is needed to elucidate the direct inhibitory activities and mechanisms of caffeic acid amides on these key carbohydrate-metabolizing enzymes.

Histone Demethylase Inhibition

Epigenetic modifications, including histone methylation, are critical for regulating gene expression, and their dysregulation is implicated in various diseases, notably cancer. frontiersin.org Histone demethylases (KDMs) are enzymes that remove methyl groups from histone proteins, and their inhibition has emerged as a promising therapeutic strategy. frontiersin.orgnih.gov

Pre-clinical research has identified caffeic acid, the parent compound of caffeic acid amides, as a modulator of histone demethylase activity. In vitro studies have shown that caffeic acid can inhibit members of the Jumonji C (JmjC) domain-containing histone demethylase family. researchgate.netsemanticscholar.org Specifically, caffeic acid was identified as an inhibitor of Lysine Demethylase 4C (KDM4C) and Lysine Demethylase 6A (KDM6A), with IC₅₀ values of 13.7 μM and 5.5 μM, respectively. nih.gov Further research highlighted that caffeic acid treatment suppresses the demethylation activity of KDM4C, an enzyme found to be upregulated in tumor-initiating cells from esophageal squamous cell carcinoma. nih.govnih.gov Caffeic acid has also been reported to be a primary inhibitor of KDM4C in other studies and was identified as a hit in a screening for inhibitors of Lysine Demethylase 5A (KDM5A). frontiersin.orgoncotarget.com

While these findings establish the potential of the caffeic acid scaffold to interact with and inhibit histone demethylases, the specific inhibitory activities of its amide derivatives have not been extensively detailed in the reviewed preclinical literature. The known activity of caffeic acid provides a foundation for investigating whether caffeic acid amides can act as more potent or selective histone demethylase inhibitors.

Other Enzyme-Targeting Modulations

Beyond epigenetic enzymes, preclinical and in vitro studies have demonstrated that caffeic acid amides modulate the activity of a diverse range of other enzymes implicated in various physiological and pathological processes.

Lipoxygenase (LOX) Inhibition: The enzyme 5-lipoxygenase (5-LO) is a key player in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. plos.orgnih.gov The inhibition of this pathway is a therapeutic strategy for inflammatory conditions. plos.org A synthetic amide analogue of caffeic acid phenethyl ester (CAPE) has been evaluated for its ability to inhibit 5-LO. In studies using human polymorphonuclear leukocytes, the amide analogue demonstrated potent inhibition of leukotriene biosynthesis, with an activity level similar to the clinically approved 5-LO inhibitor, zileuton. plos.orgnih.gov The phenethyl moiety was found to be crucial for the effective inhibition of 5-LO. plos.orgnih.gov

| Compound | Target | System | IC₅₀ (µM) | Reference |

| Caffeic Acid Phenethyl Amide | 5-Lipoxygenase (5-LO) | Human PMNL | Similar to Zileuton | plos.orgnih.gov |

| Caffeic Acid Phenethyl Ester (CAPE) | 5-Lipoxygenase (5-LO) | Human PMNL | 0.13 | plos.orgnih.gov |

| Zileuton (Reference Drug) | 5-Lipoxygenase (5-LO) | Human PMNL | 3.5 | plos.orgnih.gov |

Cytochrome P450 (CYP) Inhibition: Cytochrome P450 enzymes are fundamental to the metabolism of a vast array of drugs and xenobiotics. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. Caffeic acid and its derivatives, including amides, have been shown to inhibit CYP isoforms. In vitro studies using human liver microsomes found that caffeic acid amides inhibited CYP3A4 activity in a concentration-dependent manner, with IC₅₀ values indicating they are strong inhibitors. nih.gov The study suggested that amide analogues had a higher potential to inhibit diazepam metabolism (a CYP3A4 substrate) than their corresponding ester analogues. nih.gov The inhibition by the amide analogues was determined to be competitive. nih.gov Previous research also indicated that caffeic acid and its amide analogues are potent inhibitors of human liver microsome CYP1A2. nih.gov

| Compound Name | Abbreviation | Enzyme Target | IC₅₀ (µM) | Type of Inhibition | Reference |

| Ethyl 1-(3',4'-dihydroxyphenyl) propen amide | EDPA | CYP3A4 | 0.31 | Competitive | nih.gov |

| Phenmethyl 1-(3',4'-dihydroxyphenyl) propen amide | PMDPA | CYP3A4 | 0.37 | Competitive | nih.gov |

| Phenethyl 1-(3',4'-dihydroxyphenyl) propen amide | PEDPA | CYP3A4 | 0.46 | Competitive | nih.gov |

| Octyl 1-(3',4'-dihydroxyphenyl) propen amide | ODPA | CYP3A4 | 0.58 | Competitive | nih.gov |

Epidermal Growth Factor Receptor (EGFR) Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactive, can lead to uncontrolled cell growth and is a common target in cancer therapy. A series of synthesized caffeic acid amides bearing 2,3,4,5-tetrahydrobenzo[b] frontiersin.orgCurrent time information in Bangalore, IN.dioxocine moieties were evaluated for their EGFR inhibitory activity. Several of these novel amide derivatives displayed potent inhibition of EGFR, with the most active compound, D9 , showing an IC₅₀ value of 0.36 μM. mdpi.com A strong correlation was observed between the compounds' EGFR inhibitory activity and their anti-proliferative effects against the HepG2 cancer cell line. mdpi.com

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. researchgate.net Studies comparing caffeic acid amides and esters found that while both classes of compounds showed inhibitory activity, the esters generally demonstrated stronger inhibition against MAO-B than the amides. researchgate.net

Other Enzyme Modulatory Activities: Preclinical studies have also pointed to the modulation of other enzymes by caffeic acid derivatives. Caffeic acid phenethyl amide (CAPA) was found to have weak inhibitory activity against renin , an enzyme involved in blood pressure regulation. Current time information in Bangalore, IN. In the same study, its ester counterpart, CAPE, showed higher renin inhibitory activity. Current time information in Bangalore, IN. Furthermore, research into caffeic acid has shown it can act as an inhibitor of DNA methylation, partly through its interaction with catechol-O-methyltransferase (COMT) . researchgate.net

Structure Activity Relationship Sar Studies of Caffeic Acid Amides

Influence of Substituents on the Caffeoyl Moiety and Amide Nitrogen on Biological Activity

The caffeoyl moiety and the amide nitrogen are two key regions of the caffeic acid amide structure where substitutions can dramatically alter biological activity.

Caffeoyl Moiety: The aromatic ring of the caffeoyl group is a primary site for modification. The presence and position of hydroxyl groups are critical. The catechol (3,4-dihydroxy) arrangement is a hallmark of many active caffeic acid derivatives and is crucial for their antioxidant and anti-inflammatory properties. nih.govcore.ac.uknih.govrsc.org Studies have shown that modifying or removing these hydroxyl groups can significantly diminish activity. For instance, the introduction of electron-donating groups at the para-position of the aminophenyl group in caffeic acid amides has been shown to enhance inhibitory activities against matrix metalloproteinases (MMPs). nih.gov Conversely, the presence of electron-withdrawing groups tends to decrease this activity. nih.gov Research on clovamide analogues, where the catechol moiety of the caffeic acid unit was modified, indicated that this part of the molecule could be replaced with other groups, such as a 3,4-difluorophenyl group, while retaining or even enhancing inhibitory effects on nitric oxide production. jst.go.jp

Amide Nitrogen: The substituent attached to the amide nitrogen plays a pivotal role in determining the compound's properties, including its biological activity and selectivity.

Alkyl vs. Aromatic Substituents: In a study on caffeic acid amides as anti-inflammatory agents, replacing the amide nitrogen with various alkyl groups showed that only an n-butyl derivative had moderate activity. nih.gov Other alkyl derivatives with cyclic or di-substituted groups were inactive. nih.gov However, the introduction of aromatic groups led to several compounds with good inhibitory activity against nitric oxide production. nih.gov

Position of Substituents on Aromatic Rings: For caffeic acid anilides (where an aromatic ring is attached to the amide nitrogen), the position of substituents on this ring is critical. nih.gov Substituents at the 3- and 4-positions of the benzene (B151609) ring were found to be favorable for the inhibition of NO production. nih.gov In contrast, derivatives with substituents at the 2-position were inactive. nih.gov For anti-proliferative activity, amide groups with a substituent at the para-position of the benzene ring tend to show more potent activity. nih.gov For example, a compound with a nitro group at the para-position of the benzene ring exhibited better anti-proliferative activity than one with a nitro group at the meta-position. nih.govmdpi.com Similarly, a methoxy (B1213986) group at the para-position conferred higher activity than at the meta-position. nih.gov

Electron-Donating vs. Electron-Withdrawing Groups: For antibacterial activity, caffeic acid anilides with electron-donating groups at the para-position of the benzene ring demonstrated better inhibitory activities. nih.gov In the context of MMP inhibition, caffeic acid amides with electron-donating groups at the para-position of the aminophenyl group showed better inhibitory activities and selectivity than those with electron-withdrawing groups. nih.gov

The following table summarizes the influence of various substituents on the biological activity of caffeic acid amides based on several research findings.

| Modification Site | Substituent Type/Position | Observed Effect on Biological Activity | Target/Assay |

| Caffeoyl Moiety | Electron-donating group at para-position of aminophenyl group | Enhanced inhibitory activity | Matrix Metalloproteinases (MMPs) |

| Caffeoyl Moiety | Electron-withdrawing group | Decreased inhibitory activity | Matrix Metalloproteinases (MMPs) |

| Amide Nitrogen | n-Butyl group | Moderate inhibitory activity | Nitric Oxide (NO) Production |

| Amide Nitrogen | Cyclic or di-substituted alkyl groups | Inactive | Nitric Oxide (NO) Production |

| Amide Nitrogen | Aromatic groups | Good inhibitory activity | Nitric Oxide (NO) Production |

| Amide Nitrogen | Substituent at 3- or 4-position of benzene ring | Favorable for inhibition | Nitric Oxide (NO) Production |

| Amide Nitrogen | Substituent at 2-position of benzene ring | Inactive | Nitric Oxide (NO) Production |

| Amide Nitrogen | Substituent at para-position of benzene ring | Potent anti-proliferative activity | Cancer Cell Lines |

| Amide Nitrogen | Electron-donating group at para-position of benzene ring | Better inhibitory activity | Antibacterial |

Impact of Core Amide Structural Modifications on Efficacy and Selectivity

Modifications to the core amide structure of caffeic acid derivatives can significantly influence their efficacy and selectivity. Replacing the ester linkage in caffeic acid phenethyl ester (CAPE) with a more stable amide bond to create caffeic acid phenethyl amide (CAPA) is a key example of this strategy. mdpi.com This modification enhances metabolic stability, which can lead to improved bioavailability and prolonged therapeutic effects. mdpi.comacademicjournals.org

Studies have shown that this amide linkage introduces "amidicity," a phenomenon that can control the reactivity and functionality of the molecule. mdpi.com While CAPA sometimes mirrors the biological activity of CAPE, in other instances, its activity profile is distinct. mdpi.com For example, CAPA has been found to be cytotoxic against the neuroblastoma BE(2)-C cell line, whereas it shows weak activity against HeLa cells. mdpi.com This highlights the potential for core structural modifications to impart selectivity for specific cancer cell types. mdpi.com

Furthermore, the introduction of a 2,3,4,5-tetrahydrobenzo[b] mdpi.comresearchgate.netdioxocine structure in caffeic acid amides was found to enhance anti-proliferative activity compared to caffeic acid alone. nih.gov This suggests that the incorporation of larger, more complex ring systems into the core structure can be a viable strategy for improving efficacy. nih.gov The amide group itself appears to contribute to this enhanced biological activity, as all the caffeic amide derivatives in one study showed better cell proliferation inhibition than the parent compound without the amide linkage. nih.govmdpi.com

The following table presents data on how core amide structural modifications affect the efficacy of caffeic acid amides.

| Core Structural Modification | Compound(s) | Effect on Efficacy/Selectivity | Biological Target/Assay |

| Replacement of ester with amide | Caffeic Acid Phenethyl Amide (CAPA) | Increased metabolic stability; selective cytotoxicity against neuroblastoma cells. mdpi.com | HeLa and BE(2)-C cancer cell lines |

| Addition of 2,3,4,5-tetrahydrobenzo[b] mdpi.comresearchgate.netdioxocine moiety | D-series compounds (e.g., D9) | Enhanced anti-proliferative activity. nih.gov | Hela, HepG2, and A431 cancer cell lines |

| Amide group introduction | Caffeic acid amides | Enhanced anti-proliferative activity compared to the parent compound. nih.govmdpi.com | Hela, HepG2, and A431 cancer cell lines |

Role of Specific Functional Groups (e.g., Catechol, Phenethyl Moiety, Hydroxyl Groups) in Activity Expression

Specific functional groups are critical determinants of the biological activity of caffeic acid amides.

Catechol Group: The 3,4-dihydroxy substitution pattern on the phenyl ring, known as the catechol group, is widely recognized as being essential for the antioxidant and free radical scavenging activities of caffeic acid and its derivatives. nih.govcore.ac.uknih.gov This group's ability to donate hydrogen atoms and stabilize the resulting phenoxyl radical is key to its antioxidant capacity. nih.gov The presence of the catechol moiety is also important for the inhibition of enzymes like 5-lipoxygenase (5-LO) and for anti-inflammatory effects. nih.govrsc.org In studies of clovamide analogues, it was found that the catechol moiety in the L-dopa part of the molecule was crucial for activity, while the catechol in the caffeic acid portion could be replaced with some retention of activity. jst.go.jp